10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)-
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Overview
Description
10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of sulfur and nitrogen atoms in its structure makes it particularly interesting for research in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- involves multiple steps, typically starting with the preparation of the benzothiophene core. This core is then subjected to various chemical reactions to introduce the thiadiazole and pyrimidine rings. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the heterocyclic rings. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The sulfur and nitrogen atoms in its structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The exact pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- stands out due to its unique combination of sulfur and nitrogen atoms in a heterocyclic structure. Similar compounds include:
Benzothiophene derivatives: These compounds share the benzothiophene core but lack the additional heterocyclic rings.
Thiadiazole derivatives: These compounds contain the thiadiazole ring but may not have the benzothiophene or pyrimidine rings.
Pyrimidine derivatives: These compounds have the pyrimidine ring but lack the benzothiophene and thiadiazole rings.
The uniqueness of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- lies in its combination of these three heterocyclic systems, providing a versatile platform for various applications .
Properties
CAS No. |
88753-93-9 |
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Molecular Formula |
C12H11N3OS3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
13-methylsulfanyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
InChI |
InChI=1S/C12H11N3OS3/c1-17-12-14-15-10(16)8-6-4-2-3-5-7(6)18-9(8)13-11(15)19-12/h2-5H2,1H3 |
InChI Key |
MSDOAUVVQDBBAV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=O)C3=C(N=C2S1)SC4=C3CCCC4 |
Origin of Product |
United States |
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